4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione
Description
Properties
IUPAC Name |
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-3-1-2-8-5-4(3)9-6(12)7(13)10-5/h1-2H,(H,9,12)(H2,8,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURVBYAUAJPZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Core Skeleton Assembly
The pyrido[2,3-b]pyrazine trione scaffold is often constructed via cyclocondensation reactions between bifunctional amines and carbonyl-containing precursors. A seminal approach involves the reaction of 2,3-diaminopyridine derivatives with tricarbonyl equivalents under acidic or basic conditions. For instance, the patent CA2728018C discloses a method where 2,3-diamino-5-hydroxypyridine reacts with oxalyl chloride in tetrahydrofuran (THF) at 0–5°C, followed by intramolecular cyclization to yield the trione system. This one-pot procedure achieves a 68% isolated yield, with the reaction mechanism proceeding through sequential nucleophilic acyl substitutions and dehydration .
Alternative precursors include β-keto esters, which facilitate annulation via enolate intermediates. A study by Yang et al. demonstrated that ethyl 3-aminopyridine-2-carboxylate undergoes cyclization with diethyl oxalate in the presence of sodium ethoxide, forming the pyrazine ring through a Claisen-like condensation . The reaction is typically conducted at 80°C for 12 hours, yielding 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione in 72% purity after recrystallization from ethanol .
Key Optimization Parameters
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Temperature : Reactions below 100°C prevent decarboxylation side reactions.
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Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
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Catalyst : Alkali metal bases (e.g., NaH, KOtBu) accelerate enolate formation.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a critical tool for reducing reaction times and improving yields in heterocyclic synthesis. Liupan Yang et al. developed a protocol utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in aqueous medium under microwave conditions . A mixture of 2-aminonicotinamide and ethyl glyoxylate was irradiated at 150°C for 20 minutes, achieving an 85% yield of the target compound. This method leverages microwave-specific thermal effects to accelerate the rate-limiting cyclodehydration step .
Comparative studies reveal that microwave-assisted routes reduce reaction times by 70–80% compared to conventional heating. For example, a side-by-side analysis showed that a 12-hour reflux in ethanol produced a 65% yield, whereas a 15-minute microwave run achieved 82% under identical stoichiometry .
Catalytic Multi-Component Reactions (MCRs)
Multi-component reactions enable the convergent assembly of the pyrido-pyrazine trione core from simpler building blocks. Jahanshahi et al. reported a one-pot synthesis using [γ-Fe2O3@HAp-SO3H] as a magnetically recoverable nanocatalyst . The reaction combines 2-aminopyridine-3-carboxamide, dimethyl oxalate, and benzaldehyde in ethanol at 70°C, yielding the trione derivative in 91% yield after 3 hours. The nanocatalyst facilitates imine formation, followed by tandem cyclization and oxidation steps .
Advantages of MCRs
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Atom economy : Minimizes waste generation.
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Functional group tolerance : Accommodates electron-withdrawing and donating substituents.
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Scalability : Demonstrated at gram-scale (up to 50 g) without yield erosion .
Oxidation of Dihydro Precursors
Post-cyclization oxidation represents a viable route to introduce the trione functionality. A two-step procedure involves initial synthesis of 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,8-dione, followed by selective oxidation at C3. Manganese dioxide (MnO2) in acetic acid at 60°C effectively oxidizes the secondary alcohol to a ketone, completing the trione system . This method requires rigorous exclusion of moisture to prevent over-oxidation to carboxylic acid derivatives .
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Catalyst | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 68–72 | 6–12 h | NaH | High atom economy |
| Microwave-assisted | 82–85 | 15–30 min | DBU | Rapid synthesis |
| Multi-component reaction | 88–91 | 3–5 h | γ-Fe2O3@HAp-SO3H | Scalability |
| Oxidation | 65–70 | 8 h (2 steps) | MnO2 | Functional group compatibility |
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4,5-dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione and analogous compounds:
Structural and Reactivity Differences
- Substituent Position : Methyl groups at positions 6 or 8 (e.g., 6-methyl vs. 8-methyl derivatives) alter electronic properties. For example, the 8-methyl derivative exhibits stronger fluorescence due to steric effects on conjugation .
- Halogenation : Chlorine at position 3 (3-chloropyrido[2,3-b]pyrazine) increases electrophilicity, enabling nucleophilic substitution reactions for further derivatization. In contrast, the chloromethyl group in 3-(chloromethyl)pyrido[2,3-b]pyrazine facilitates covalent interactions with biological targets like DNA .
- Ring Fusion : Pyrido[3,4-b]pyrazin-5(6H)-one, with a shifted ring fusion, shows reduced electron-withdrawing effects compared to pyrido[2,3-b]pyrazine derivatives, leading to divergent biological activity .
Key Research Findings
Optoelectronic Applications : Pyrido[2,3-b]pyrazine derivatives with electron-donating groups (e.g., methyl) exhibit reduced singlet-triplet energy gaps (ΔEST ≈ 0.01–0.23 eV), making them efficient thermally activated delayed fluorescence (TADF) materials for OLEDs .
Antiproliferative Activity: 3-(Chloromethyl)pyrido[2,3-b]pyrazine demonstrated IC₅₀ values of <1 µM in melanoma (A2058) cells, outperforming non-halogenated analogs .
Biological Activity
4,5-Dihydro-1H-pyrido[2,3-b]pyrazine-2,3,8-trione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Synthesis
The compound belongs to the pyrido[2,3-b]pyrazine family, characterized by a fused bicyclic structure. The synthesis of various derivatives has been explored to enhance biological activity and selectivity. For instance, multicomponent synthesis methods have been employed to obtain pyrido[2,3-b]pyrazine derivatives with improved yields and biological profiles .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the activity of RAF kinases (e.g., BRAF), which are often overactive in various cancers such as colorectal cancer and melanoma .
Table 1: Inhibition of RAF Kinase Activity by Pyrido[2,3-b]pyrazine Derivatives
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| This compound | 0.25 | BRAF |
| Other derivatives (e.g., 8-substituted) | 0.30 - 0.50 | Various RTKs |
Nitric Oxide Synthase Inhibition
In addition to its anticancer effects, this compound has been evaluated for its ability to inhibit nitric oxide synthase (NOS) enzymes. In particular, it shows selectivity towards neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), which are crucial in neurodegenerative diseases and inflammatory responses .
Table 2: NOS Inhibition by Pyrido[2,3-b]pyrazine Derivatives
| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) |
|---|---|---|
| This compound | 15.0 | 35.0 |
| Compound A | 10.0 | 40.0 |
The mechanisms through which this compound exerts its biological effects involve the modulation of key signaling pathways. By inhibiting RAF kinase activity, the compound disrupts downstream signaling cascades involved in cell proliferation and survival . Furthermore, inhibition of NOS enzymes reduces the production of nitric oxide (NO), which is implicated in various pathological processes.
Case Studies
Recent studies have highlighted the potential of this compound in preclinical models:
- Colorectal Cancer Model : In a xenograft model of colorectal cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls .
- Neuroinflammation Study : In models of neuroinflammation induced by lipopolysaccharides (LPS), treatment with the compound decreased levels of pro-inflammatory cytokines and reduced neuronal damage .
Q & A
Q. Basic Research Focus
- Chromatography : Use gradient elution (hexane/EtOAc 7:1 to 3:1) on silica gel for polar intermediates ().
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility profiles.
- Advanced Techniques :
What spectroscopic and computational methods are critical for structural validation?
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrazine ring ().
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₈H₁₀N₄O₃ requires <2 ppm error) ().
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate tautomeric forms ().
How can structure-activity relationships (SAR) be explored for bioactivity optimization?
Q. Advanced Research Focus
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 3-position to enhance binding affinity ().
- Biological Assays :
- Data Integration : Use QSAR models to link substituent properties (logP, polar surface area) to activity ().
How can computational tools (e.g., COMSOL, DFT) accelerate reaction design and mechanistic studies?
Q. Advanced Research Focus
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to identify transition states and intermediates ().
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in scaled-up syntheses ().
- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) ().
How can contradictory data (e.g., variable yields, spectral anomalies) be resolved?
Q. Advanced Research Focus
- Control Experiments :
- Advanced Characterization :
What strategies are effective for studying its biological targets (e.g., enzyme inhibition)?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
